N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds similar to N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in the nucleotide synthesis pathway. These inhibitors exhibit potent dual inhibitory activities, suggesting their potential application in cancer chemotherapy. The classical and nonclassical analogues of these compounds show a range of inhibitory potencies, with some demonstrating comparable or superior activity to known inhibitors. This indicates the promise of such compounds in developing new therapeutic agents against cancers reliant on nucleotide synthesis for growth and proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidine derivatives, closely related to the chemical structure of interest, have shown significant antitumor activity. The synthesis of novel derivatives and their evaluation against human cancer cell lines have highlighted their potential as chemotherapeutic agents. Some compounds exhibited potent anticancer activity comparable to that of doxorubicin on various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. These findings underscore the potential utility of thieno[3,2-d]pyrimidine derivatives in cancer treatment, offering a foundation for further development and optimization of new antitumor agents (Hafez & El-Gazzar, 2017).
Structural Analysis and Spectroscopic Characterization
The structural and spectroscopic analysis of compounds within this chemical class has contributed to a deeper understanding of their properties and mechanisms of action. Studies involving crystal structure determination and vibrational spectroscopy have elucidated the molecular conformations and intramolecular interactions that underpin their biological activities. Such analyses not only inform the design and synthesis of new compounds with improved efficacy and selectivity but also assist in predicting their behavior in biological systems, facilitating the identification of promising candidates for drug development (Subasri et al., 2016).
Antimicrobial and Antibacterial Applications
Research on thieno[3,2-d]pyrimidine and related compounds has also explored their antimicrobial and antibacterial applications. Synthesis and characterization of new derivatives have been accompanied by evaluations of their activity against various bacterial and fungal strains. Some compounds have demonstrated significant antimicrobial efficacy, highlighting their potential as leads for the development of new antibiotics. This area of research addresses the urgent need for novel antimicrobial agents in the face of rising antibiotic resistance, suggesting that compounds of this class may contribute valuable new options for infection control and treatment (Nunna et al., 2014).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-17(8-9-30-21)26-23(27)31-12-20(28)25-18-11-16(24)6-5-14(18)2/h4-11H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHJMXIWBKGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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